molecular formula C12H16ClNO B2656124 1-(4-Chloro-benzyl)-piperidin-4-ol CAS No. 21937-62-2

1-(4-Chloro-benzyl)-piperidin-4-ol

Cat. No.: B2656124
CAS No.: 21937-62-2
M. Wt: 225.72
InChI Key: WVMRQOXAAGFNRA-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-piperidin-4-ol is a synthetic organic compound that belongs to the class of 4-benzylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-piperidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Chloro-benzyl)-piperidin-4-one.

    Reduction: Formation of 1-(4-Chloro-benzyl)-piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-benzyl)-piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiproliferative and antitubercular properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the development of insecticidal compounds and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Chloro-benzyl)-piperidin-4-ol can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)-piperidin-4-ol
  • 1-(3,4-Dichlorobenzyl)-piperidin-4-ol
  • 1-(4-Bromobenzyl)-piperidin-4-ol

These compounds share a similar piperidine core structure but differ in the substituents on the benzyl group.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMRQOXAAGFNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.202 g (0.002 mol) of 4-hydroxypiperidine, 1.22 ml (0.0088 mol) of triethylamine and 0.43 g (0.0021 mol) of 4-chlorobenzyl bromide were dissolved in 5 ml of dimethylform-amide and stirred at room temperature for 2 hrs. The solvent was distilled off and the residue was taken up in dichloromethane and washed with saturated bicarbonate solution and sodium chloride solution. The organic phase was dried over sodium sulfate and concentrated. 0.50 g (100%) of 1-(4-chloro-benzyl)-piperidin-4-ol was obtained as a colorless oil.
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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